![molecular formula C16H19FN4O2 B2766822 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1209634-11-6](/img/structure/B2766822.png)
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
Scientific Research Applications
Antipsychotic Potential and SAR Analysis
Compounds structurally related to "N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide" have been explored for their antipsychotic-like profiles in behavioral animal tests. A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted compounds that, unlike clinically available antipsychotic agents, did not interact with dopamine receptors but showed reduced spontaneous locomotion in mice, indicating potential antipsychotic activity without eliciting dystonic movements, a common side effect of traditional antipsychotics (Wise et al., 1987).
Insecticidal Activity
Another area of research for related compounds is in the development of novel insecticides. For instance, flubendiamide, with a unique chemical structure incorporating novel substituents, has shown extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. This suggests potential applications in integrated pest management and insect resistance management programs (Tohnishi et al., 2005).
Structural and Functional Analysis
Compounds with a pyrazole skeleton have been subject to detailed structure elucidation processes, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm their complex structures. Such studies are fundamental in understanding the interactions and functions of these compounds at a molecular level, potentially guiding the design of new molecules with specific biological activities (Girreser et al., 2016).
Anticancer and Antibacterial Potential
Exploration into the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential also suggests an avenue for the application of related compounds in medical and agricultural fields. These studies focus on the relationship between structure and biological activity, which could inform the development of new therapeutic agents or pesticides (Deohate & Palaspagar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” could include elucidating its synthesis process, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-11-9-12(2)21(20-11)8-7-18-15(22)16(23)19-10-13-3-5-14(17)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVVXRQZBXDJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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